3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
説明
This compound belongs to a class of sulfonamide derivatives fused with heterocyclic moieties, notably the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Its structure combines a 3,4-dichlorobenzenesulfonamide group linked via a phenyl bridge to the triazolopyridazine ring. Molecular docking studies suggest that the sulfonamide group facilitates hydrogen bonding (H-bonding) and π-stacking interactions with residues such as His131 and Trp168 in protein targets like calpain-1 (PDB ID: 4WQ2) . The dichloro substitution on the benzene ring likely enhances lipophilicity and target binding affinity, while the triazolopyridazine moiety contributes to π-π interactions critical for stabilizing protein-ligand complexes .
特性
IUPAC Name |
3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O2S/c18-14-5-4-13(9-15(14)19)27(25,26)23-12-3-1-2-11(8-12)16-6-7-17-21-20-10-24(17)22-16/h1-10,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOVVYAFMXGVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and dichlorobenzenesulfonamide groups are then introduced through substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazolopyridazine core is of particular interest due to its ability to participate in various chemical reactions.
Biology
In biological research, 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is investigated for its potential as a bioactive molecule. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations :
- Melting Points : The triazolopyridazine-containing E-4b exhibits a significantly higher melting point (253–255°C) compared to the chloropyridazine analogue E-4d (187–189°C), likely due to enhanced intermolecular interactions from the fused triazole ring .
- Functional Groups : Replacement of the sulfonamide group (main compound) with acetamide (Lin28-1632) shifts pharmacological activity from calpain inhibition to Lin28 protein targeting, highlighting the role of sulfonamide in modulating target specificity .
Pharmacological and Binding Interactions
Calpain-1 Inhibitors
- The main compound’s sulfonamide group forms H-bonds with His131 and Trp168, while its dichlorophenyl ring engages in π-stacking with His131. This dual interaction mechanism contrasts with the pyridine-based [1,2,4]triazolo[4,3-b]pyridazin-6-yl analogue (Compound 10 in ), which relies solely on π-stacking with Trp168 and lacks sulfonamide-mediated H-bonding .
- SAR Insight : The 3,4-dichloro substitution may improve binding affinity compared to cyclopropylsulfonamide analogues (e.g., Compound 1 in ), which exhibit weaker π-stacking due to smaller substituents .
Lin28 Inhibitors
- Lin28-1632, despite sharing the triazolopyridazine scaffold, lacks the sulfonamide group and instead employs an acetamide linker.
Thermodynamic and Kinetic Profiles
- No direct data exist for the main compound, but analogues like E-4b and E-4d suggest that triazolopyridazine derivatives exhibit higher thermal stability (evidenced by melting points) than non-fused heterocycles .
- The dichloro substitution likely enhances membrane permeability compared to unsubstituted or methyl-substituted analogues (e.g., Lin28-1632) .
生物活性
3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound recognized for its potential biological activities. This compound features a triazolopyridazine core, which has been associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound allows it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry and drug development.
Molecular Formula
The molecular formula of 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is .
IUPAC Name
The IUPAC name is 3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the triazolopyridazine moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that similar sulfonamide derivatives can inhibit the growth of various bacterial strains. The mechanism is thought to involve the inhibition of folate synthesis pathways in bacteria.
- Antifungal Activity : The compound has also been evaluated for antifungal properties against common pathogens such as Candida species. In vitro studies suggest that it may disrupt fungal cell wall synthesis.
Anticancer Properties
The biological activity of 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has been explored in cancer research:
- Cell Proliferation Inhibition : In cell line studies, this compound has shown the ability to inhibit proliferation in various cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest.
- Mechanism of Action : The interaction with specific enzymes or receptors involved in cancer progression is under investigation. For example, it may target kinases or other signaling pathways critical for tumor growth.
Cardiovascular Effects
A study on sulfonamide derivatives indicated that some can affect cardiovascular parameters such as perfusion pressure and coronary resistance. The mechanisms include:
- Calcium Channel Modulation : Certain derivatives have been shown to act as calcium channel blockers, which can influence vascular resistance and cardiac output.
- Experimental Models : In isolated rat heart models, compounds similar to 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide demonstrated significant changes in perfusion pressure over time (see Table 1).
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzene sulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
Study on Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives against Gram-positive and Gram-negative bacteria:
- Results : The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- : This supports its potential use as an alternative treatment for infections caused by resistant bacterial strains.
Investigation of Anticancer Effects
A recent study evaluated the anticancer effects of the compound on breast cancer cell lines:
- Findings : Significant inhibition of cell viability was observed at concentrations above 10 µM.
- Further Research : Ongoing studies aim to elucidate the specific molecular targets involved in its anticancer activity.
Q & A
Q. What synthetic strategies are recommended for preparing 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of pyridazine precursors under reflux with hydrazine derivatives .
- Step 2 : Introduction of the 3,4-dichlorophenyl sulfonamide group via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) to enhance yield .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Monitor reactions using TLC (Rf ~0.3–0.5) .
Q. How can structural characterization of this compound be validated?
Use a combination of:
- NMR spectroscopy : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) matching the calculated molecular weight .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles, particularly for the triazole-pyridazine and sulfonamide moieties .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity.
- Solubility : Poor in water; use DMSO or ethanol for in vitro assays. Stability tests show degradation <5% at 25°C over 72 hours in inert atmospheres .
- Hygroscopicity : Low (≤0.1% weight gain at 75% RH), allowing standard lab storage .
Q. What preliminary biological screening approaches are suitable for this compound?
- Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, viral replication) at 1–10 µM concentrations .
- Cellular viability assays : Use MTT or ATP-based assays in HEK-293 or HeLa cells to assess cytotoxicity (IC50 determination) .
- SAR initiation : Compare activity with analogs lacking the dichlorophenyl group to identify critical substituents .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., via LC-MS/MS). Poor solubility may explain reduced in vivo efficacy .
- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect inactive/degraded products .
- Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Continuous flow chemistry : Reduces side reactions (e.g., triazole decomposition) by controlling residence time and temperature .
- Catalyst screening : Test Pd/Cu catalysts for Suzuki couplings to attach aryl groups with >90% efficiency .
- Scale-up challenges : Address exothermic reactions by gradual reagent addition and inert gas purging .
Q. How do steric and electronic effects of substituents impact target binding?
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding energies of dichlorophenyl vs. methoxy analogs .
- Electron-withdrawing groups : The 3,4-dichloro substituent enhances sulfonamide electrophilicity, improving enzyme active-site interactions .
- Steric maps : Molecular dynamics simulations reveal clashes with bulky residues when the triazole-pyridazine core is modified .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be interpreted?
- Dynamic effects : NMR may average proton environments (e.g., rotamers of the sulfonamide group), while X-ray provides static snapshots .
- Tautomerism : Triazole rings can exhibit tautomeric shifts in solution, altering observed chemical shifts .
- Validation : Cross-reference with IR (sulfonamide S=O stretch at ~1350 cm⁻¹) and elemental analysis (±0.4% C/H/N) .
Q. What analytical methods resolve impurities in the final product?
- HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% TFA) to separate and identify byproducts (e.g., des-chloro analogs) .
- Recrystallization : Ethanol/water (7:3) removes polar impurities, achieving ≥98% purity .
- Stability-indicating assays : Stress testing under heat/light identifies degradation pathways (e.g., sulfonamide hydrolysis) .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Fragment replacement : Swap the triazole-pyridazine core with triazolo-phthalazine to assess potency changes .
- Substituent libraries : Synthesize derivatives with varied halogens (F, Br) or electron-donating groups (e.g., -OCH₃) on the phenyl ring .
- Bioisosteres : Replace the sulfonamide with carboxamide to evaluate metabolic stability .
Notes
- References : Avoid unreliable sources (e.g., BenchChem ). Prioritize peer-reviewed methodologies from , and 17.
- Experimental Replication : Validate synthetic protocols with independent replicates to ensure reproducibility.
- Data Transparency : Share raw spectral and assay data via repositories (e.g., PubChem ) for community verification.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
